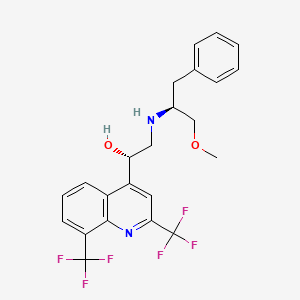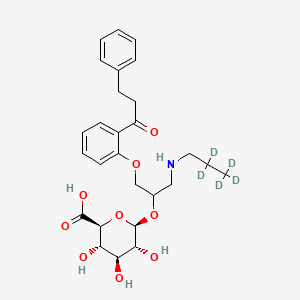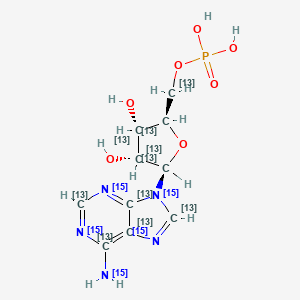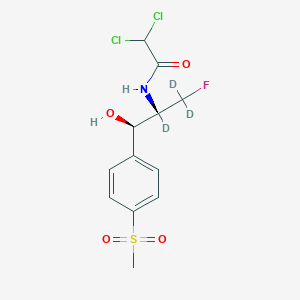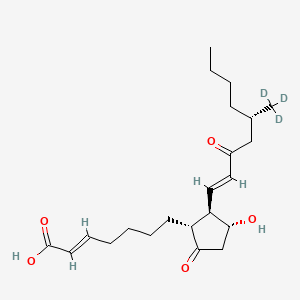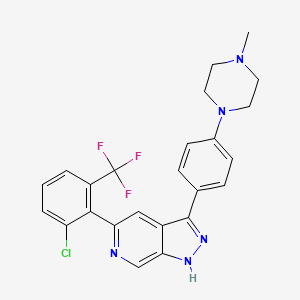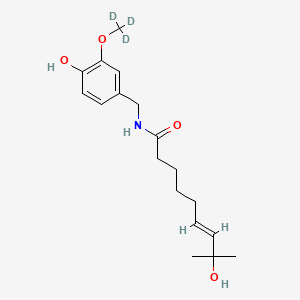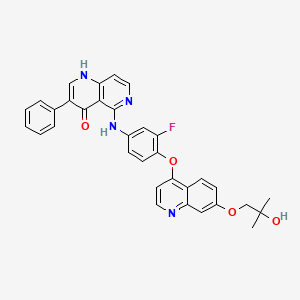
MET kinase-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MET kinase-IN-2 is a potent inhibitor of the mesenchymal-epithelial transition factor (c-Met) tyrosine kinaseInhibitors like this compound are designed to block the activity of this receptor, thereby preventing the progression of cancer .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of MET kinase-IN-2 typically involves the preparation of quinazoline derivatives. One common method includes the reaction of 2-substituted aniline with pyrimidine derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired quinazoline derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: MET kinase-IN-2 primarily undergoes substitution reactions during its synthesis. The compound can also participate in hydrogen bonding and pi-pi interactions, which are crucial for its binding to the c-Met receptor .
Common Reagents and Conditions:
Substitution Reactions: Reagents like 2-substituted aniline and pyrimidine derivatives are commonly used.
Hydrogen Bonding: Conditions that promote hydrogen bonding, such as the presence of polar solvents, are essential for the compound’s activity.
Major Products Formed: The major product formed from these reactions is the quinazoline derivative, which exhibits potent inhibitory activity against the c-Met receptor .
科学研究应用
MET kinase-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases and the design of new inhibitors.
Biology: Helps in understanding the role of c-Met in cellular processes and its implications in cancer biology.
Industry: Utilized in the development of targeted cancer therapies and in the screening of new drug candidates.
作用机制
MET kinase-IN-2 exerts its effects by binding to the c-Met receptor and inhibiting its tyrosine kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways that promote cancer cell growth, survival, and metastasis. The compound specifically targets the ATP-binding site of the c-Met receptor, leading to its inactivation .
相似化合物的比较
Crizotinib: Another c-Met inhibitor used in the treatment of non-small cell lung cancer.
Capmatinib: A selective c-Met inhibitor with similar binding properties.
Tepotinib: Targets the c-Met receptor and is used in cancer therapy.
Uniqueness of MET kinase-IN-2: this compound is unique due to its high selectivity and potency against the c-Met receptor. It exhibits strong binding affinity and effectively inhibits the receptor’s activity, making it a promising candidate for targeted cancer therapy .
属性
分子式 |
C33H27FN4O4 |
|---|---|
分子量 |
562.6 g/mol |
IUPAC 名称 |
5-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyanilino]-3-phenyl-1H-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C33H27FN4O4/c1-33(2,40)19-41-22-9-10-23-27(17-22)35-15-13-28(23)42-29-11-8-21(16-25(29)34)38-32-30-26(12-14-36-32)37-18-24(31(30)39)20-6-4-3-5-7-20/h3-18,40H,19H2,1-2H3,(H,36,38)(H,37,39) |
InChI 键 |
DGRCFAYRKDYEMX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)NC4=NC=CC5=C4C(=O)C(=CN5)C6=CC=CC=C6)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)
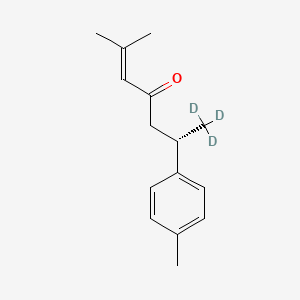
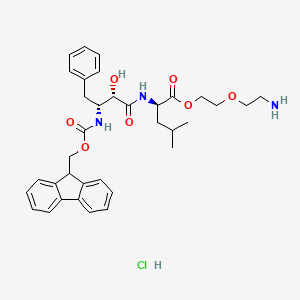
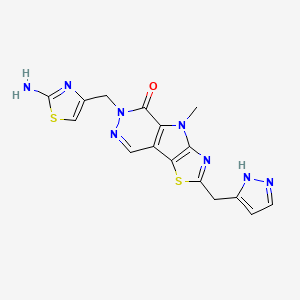
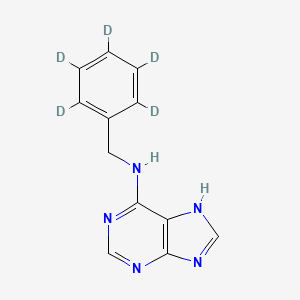
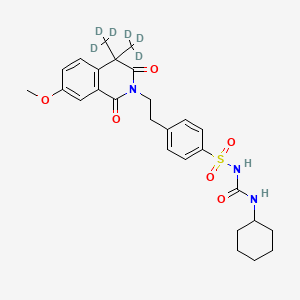
![dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12421734.png)
